Cas no 1801869-50-0 ([3-(Chloromethyl)but-3-en-1-yl]dimethylamine)
![[3-(Chloromethyl)but-3-en-1-yl]dimethylamine structure](https://www.kuujia.com/scimg/cas/1801869-50-0x500.png)
[3-(Chloromethyl)but-3-en-1-yl]dimethylamine Chemical and Physical Properties
Names and Identifiers
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- [3-(chloromethyl)but-3-en-1-yl]dimethylamine
- EN300-1992192
- 1801869-50-0
- [3-(Chloromethyl)but-3-en-1-yl]dimethylamine
-
- Inchi: 1S/C7H14ClN/c1-7(6-8)4-5-9(2)3/h1,4-6H2,2-3H3
- InChI Key: ABUANCVLFOMWLW-UHFFFAOYSA-N
- SMILES: ClCC(=C)CCN(C)C
Computed Properties
- Exact Mass: 147.0814771g/mol
- Monoisotopic Mass: 147.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 88.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
- XLogP3: 2
[3-(Chloromethyl)but-3-en-1-yl]dimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992192-10g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1992192-1g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1992192-2.5g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1992192-10.0g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1992192-0.25g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1992192-0.05g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1992192-5.0g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1992192-1.0g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1992192-5g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1992192-0.1g |
[3-(chloromethyl)but-3-en-1-yl]dimethylamine |
1801869-50-0 | 0.1g |
$867.0 | 2023-09-16 |
[3-(Chloromethyl)but-3-en-1-yl]dimethylamine Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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3. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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5. Book reviews
Additional information on [3-(Chloromethyl)but-3-en-1-yl]dimethylamine
Introduction to [3-(Chloromethyl)but-3-en-1-yl]dimethylamine (CAS No. 1801869-50-0)
[3-(Chloromethyl)but-3-en-1-yl]dimethylamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, with the CAS number 1801869-50-0, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The presence of a chloromethyl group and a dimethylamine moiety makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.
The structural motif of [3-(Chloromethyl)but-3-en-1-yl]dimethylamine includes an unsaturated carbon chain with a reactive chloromethyl substituent, which can participate in nucleophilic addition reactions. This feature is particularly valuable in the synthesis of complex molecules, such as drug candidates that require specific functionalization. The dimethylamine group adds another layer of reactivity, enabling further modifications through condensation or substitution reactions.
Recent advancements in synthetic chemistry have highlighted the utility of [3-(Chloromethyl)but-3-en-1-yl]dimethylamine in constructing heterocyclic compounds. These derivatives are of great interest in medicinal chemistry due to their potential biological activity. For instance, studies have demonstrated its role in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The ability to introduce this compound into larger molecular frameworks allows for the exploration of novel pharmacophores that could lead to breakthroughs in therapeutic intervention.
In the realm of drug discovery, [3-(Chloromethyl)but-3-en-1-yl]dimethylamine has been employed as a building block for more complex scaffolds. Researchers have leveraged its reactivity to develop intermediates that are precursors to active pharmaceutical ingredients (APIs). The compound's compatibility with various synthetic protocols makes it a valuable asset in medicinal chemistry laboratories. Its incorporation into drug candidates has shown promise in preclinical studies, where it contributes to the development of molecules with enhanced efficacy and reduced toxicity.
The chemical properties of [3-(Chloromethyl)but-3-en-1-yl]dimethylamine also make it relevant in materials science. Specifically, its ability to form stable complexes with metals has been explored for applications in catalysis and material design. These complexes can serve as catalysts for various organic transformations, thereby facilitating the synthesis of other valuable chemicals. The compound's versatility underscores its importance not only in pharmaceuticals but also in broader chemical applications.
From a research perspective, [3-(Chloromethyl)but-3-en-1-yl]dimethylamine continues to be a subject of interest due to its potential to contribute to innovative chemical solutions. The ongoing development of new synthetic methodologies and the exploration of its derivatives ensure that this compound will remain at the forefront of chemical and pharmaceutical innovation. As research progresses, we can anticipate further discoveries that will expand its utility and impact across multiple scientific disciplines.
The future prospects for [3-(Chloromethyl)but-3-en-1-yl]dimethylamine are bright, with continued investigation into its applications and derivatives. Its role as a key intermediate in synthetic chemistry and its potential contributions to drug development make it a cornerstone compound in modern chemical research. As scientists delve deeper into its capabilities, we can expect new breakthroughs that will shape the future of pharmaceuticals and materials science.
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